4-(4-Propoxyphenoxy)phenol
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Overview
Description
4-(4-Propoxyphenoxy)phenol is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a phenolic compound, which means it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(4-propoxyphenoxy)phenol can be achieved through several methods. One common method involves the reaction of phenol with sodium hydroxide and benzene . Another method involves refluxing potassium hydroxide, phenol, and toluene for dehydration to form a salt, followed by heating and pumping the material into a pipeline reactor in the presence of ultrasonic waves . Industrial production methods often involve diazotization and boiling in sulfuric acid .
Chemical Reactions Analysis
4-(4-Propoxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Scientific Research Applications
4-(4-Propoxyphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Phenolic compounds, including this compound, have shown antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-propoxyphenoxy)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known for their free radical scavenging and metal chelating properties . They exert their effects by regulating cell signaling pathways and gene expression, including the activation of antioxidant response elements and inhibition of pro-inflammatory pathways .
Comparison with Similar Compounds
4-(4-Propoxyphenoxy)phenol can be compared with other similar phenolic compounds such as:
4-Phenoxyphenol: This compound has a similar structure but with a phenoxy group instead of a propoxy group.
4-Propoxyphenol: This compound has a propoxy group attached directly to the phenol ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-(4-propoxyphenoxy)phenol |
InChI |
InChI=1S/C15H16O3/c1-2-11-17-13-7-9-15(10-8-13)18-14-5-3-12(16)4-6-14/h3-10,16H,2,11H2,1H3 |
InChI Key |
FNAGBMSBTIDLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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